molecular formula C4H6BrN3O2S B12312779 3-Bromo-1-methyl-1H-pyrazole-5-sulfonamide

3-Bromo-1-methyl-1H-pyrazole-5-sulfonamide

Cat. No.: B12312779
M. Wt: 240.08 g/mol
InChI Key: ZFNNSPLSMWINCA-UHFFFAOYSA-N
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Description

Overview of Pyrazole (B372694) Heterocycles in Organic Chemistry Research

Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone in heterocyclic chemistry. bldpharm.com First described by Ludwig Knorr in 1883, the pyrazole ring is a versatile scaffold found in a vast array of synthetic and natural compounds. chemicalbook.com Its structure allows for extensive chemical modification, making it a valuable building block for synthesizing complex molecules. bldpharm.com Pyrazole derivatives are noted for their wide-ranging applications in pharmaceuticals, agrochemicals, and materials science, exhibiting activities such as anti-inflammatory, antimicrobial, anticancer, and antiviral properties. nih.govbldpharm.com The presence of the pyrazole nucleus in established drugs like Celecoxib (B62257) and Rimonabant underscores its pharmacological importance. nih.gov

Significance of Sulfonamide Moieties in Chemical Scaffolds

The sulfonamide group (-SO₂NH₂) is a critical pharmacophore in medicinal chemistry. Since the discovery of prontosil, the first commercially available antibacterial sulfonamide, this functional group has been incorporated into a multitude of therapeutic agents. bldpharm.com Beyond their well-known antibacterial effects, sulfonamides exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, diuretic, and antiviral actions. bldpharm.com The sulfonamide moiety can act as a bioisostere of a carboxylic acid group, capable of forming similar hydrogen bond networks, which contributes to its widespread use in drug design. sigmaaldrich.com Its ability to bind to zinc ions is a key feature in its function as an inhibitor of enzymes like carbonic anhydrase. bldpharm.com

Contextual Importance of 3-Bromo-1-methyl-1H-pyrazole-5-sulfonamide within Pyrazole Sulfonamide Research

While direct research literature on this compound is not extensively available, its importance can be inferred from its structure as a functionalized pyrazole sulfonamide. The combination of a brominated, N-methylated pyrazole ring with a sulfonamide group at the 5-position makes it a highly promising, albeit underexplored, scaffold.

The synthesis of related structures is well-documented, suggesting the chemical feasibility of producing this compound. For instance, precursors such as 3-Bromo-1-methyl-1H-pyrazole and 3-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid are commercially available. frontierspecialtychemicals.com Furthermore, patents describe the synthesis of structurally similar compounds like 1-(3-chloro-2-pyridyl)-3-bromo-1H-pyrazole-5-carboxylic acid, which is used as an intermediate in the production of pesticides. chemicalbook.com This highlights the utility of the bromo-pyrazole core as a versatile building block for creating more complex, high-value molecules. The general synthesis of pyrazole sulfonamides often involves steps like the sulfonylation of a pyrazole ring, which could be applied here.

Scope and Objectives of Academic Inquiry into this Compound Class

The academic inquiry into pyrazole sulfonamides is driven by the quest for novel therapeutic agents with improved efficacy and selectivity. The primary objective of research into a compound like this compound would be its synthesis, characterization, and subsequent evaluation for biological activity.

The scope of such an inquiry would encompass:

Synthetic Chemistry: Developing efficient and scalable synthetic routes to access the target molecule and its derivatives.

Structural Analysis: Comprehensive characterization using modern spectroscopic and analytical techniques.

Biological Screening: Evaluating the compound's potential as an inhibitor for various enzymes, such as carbonic anhydrases, or its activity against different cell lines to test for antiproliferative effects.

Structure-Activity Relationship (SAR) Studies: Synthesizing analogues to understand how structural modifications influence biological activity, which is crucial for optimizing lead compounds in drug discovery.

The overarching goal is to leverage the unique combination of the pyrazole and sulfonamide motifs to develop new chemical entities for applications in medicine and agrochemistry. bldpharm.com

Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₄H₆BrN₃O₂S-
Molecular Weight 240.08 g/mol -
Physical State Not available-
Melting Point Not available-
Boiling Point Not available-
CAS Number Not available-

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H6BrN3O2S

Molecular Weight

240.08 g/mol

IUPAC Name

5-bromo-2-methylpyrazole-3-sulfonamide

InChI

InChI=1S/C4H6BrN3O2S/c1-8-4(11(6,9)10)2-3(5)7-8/h2H,1H3,(H2,6,9,10)

InChI Key

ZFNNSPLSMWINCA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)Br)S(=O)(=O)N

Origin of Product

United States

Synthetic Methodologies and Strategies for 3 Bromo 1 Methyl 1h Pyrazole 5 Sulfonamide and Its Analogues

Foundational Synthetic Routes to Pyrazole (B372694) Scaffolds

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, and numerous methods for its construction have been developed over more than a century. researchgate.netnih.gov These methods range from traditional condensation reactions to modern multicomponent and catalyzed processes.

The most classic and widely utilized method for pyrazole synthesis is the cyclocondensation of a hydrazine (B178648) derivative with a compound containing a 1,3-dielectrophilic system. beilstein-journals.orgmdpi.com This approach, famously known as the Knorr pyrazole synthesis, typically involves the reaction between 1,3-dicarbonyl compounds and hydrazines. beilstein-journals.orgresearchgate.net The reaction proceeds via formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. A pertinent example is the synthesis of 3,5-dimethyl-1H-pyrazole, a common precursor, which is quantitatively produced from the reaction of pentane-2,4-dione (a 1,3-dicarbonyl) with hydrazine hydrate. nih.gov

The versatility of this method is expanded by using various 1,3-difunctional starting materials. For instance, α,β-unsaturated ketones and aldehydes can react with hydrazines to form pyrazolines, which may require a subsequent oxidation step to yield the final pyrazole. longdom.orgnih.gov Similarly, acetylenic ketones are also effective precursors for the synthesis of pyrazoles, though reactions with substituted hydrazines can sometimes lead to mixtures of regioisomers. mdpi.comresearchgate.net

Table 1: Examples of 1,3-Difunctional Systems for Pyrazole Synthesis
1,3-Difunctional SystemHydrazine ComponentResulting Pyrazole TypeReference
1,3-Diketones (e.g., Acetylacetone)Hydrazine Hydrate3,5-Disubstituted Pyrazoles beilstein-journals.orgnih.gov
β-Ketoesters (e.g., Ethyl Acetoacetate)Phenylhydrazine1,3,5-Trisubstituted Pyrazolones nih.gov
α,β-Unsaturated Ketones (e.g., Chalcones)Hydrazine Hydrate4,5-Dihydropyrazoles (Pyrazolines) longdom.orgnih.gov
Acetylenic KetonesSubstituted HydrazinesRegioisomeric mixture of substituted pyrazoles mdpi.com

In the quest for more efficient and atom-economical synthetic processes, multicomponent reactions (MCRs) have become a powerful tool for constructing complex heterocyclic systems like pyrazoles. beilstein-journals.orgmdpi.com MCRs combine three or more starting materials in a single reaction vessel to form a product that incorporates portions of all reactants, thereby reducing the number of synthetic steps and purification procedures. mdpi.comnih.gov

A common MCR strategy for pyrazole synthesis involves the one-pot reaction of an aldehyde, a 1,3-dicarbonyl compound (like ethyl acetoacetate), and a hydrazine. beilstein-journals.org This approach can be extended to four-component reactions, for example, by including malononitrile, which first undergoes a Knoevenagel condensation with an aldehyde. The resulting intermediate then reacts with a pyrazolone (B3327878) (formed in situ from a β-ketoester and hydrazine) to generate complex pyrano[2,3-c]pyrazole scaffolds. beilstein-journals.orgnih.gov These reactions are often facilitated by catalysts and can be performed in environmentally benign solvents like water or under solvent-free conditions. longdom.orgnih.gov

Table 2: Selected Multicomponent Reactions for Pyrazole Synthesis
Number of ComponentsReactantsProduct TypeReference
ThreeAldehydes, β-Ketoesters, HydrazinesPolysubstituted Pyrazoles beilstein-journals.org
ThreeEnaminones, Benzaldehyde, Hydrazine-HCl1-H-Pyrazoles longdom.org
FourAldehydes, Malononitrile, Ethyl Acetoacetate, Hydrazine HydrateDihydropyrano[2,3-c]pyrazoles nih.gov
FiveThiadiazole-thiol, Aldehydes, Malononitrile, Ethyl 4-chloro-3-oxobutanoate, Hydrazine HydrateHighly Substituted Pyrano[2,3-c]pyrazoles mdpi.com

Beyond traditional condensations and MCRs, a variety of advanced synthetic methods have been developed. The 1,3-dipolar cycloaddition reaction is a significant route, often involving the reaction of a diazo compound (as the 1,3-dipole) with an alkyne or alkene. researchgate.netnih.govmdpi.com This method provides access to a wide range of substituted pyrazoles with high regioselectivity. nih.gov

Furthermore, transition-metal catalysis has opened new avenues for pyrazole synthesis. mdpi.com Rhodium-catalyzed addition-cyclization of hydrazines with alkynes and copper-catalyzed three-component processes are notable examples that proceed under mild conditions. mdpi.comorganic-chemistry.org In recent years, innovative techniques such as visible-light photoredox catalysis have been employed for the synthesis of polysubstituted pyrazoles from hydrazines and Michael acceptors under aerobic conditions. organic-chemistry.org The adoption of flow chemistry has also enabled the continuous synthesis of pyrazoles, offering advantages in terms of safety, scalability, and reaction control over conventional batch methods. mdpi.com

Strategies for Sulfonamide Moiety Introduction

Once the pyrazole ring is constructed and appropriately substituted (e.g., with a bromine atom), the next critical step is the introduction of the sulfonamide group (-SO₂NH₂) at the desired position, typically the C5 position for the target compound.

The most classical and frequently used method for forming a sulfonamide linkage is the reaction of a sulfonyl chloride with ammonia (B1221849) or a primary/secondary amine. researchgate.netnih.govnih.gov This is a two-step process in the context of pyrazole sulfonamide synthesis.

First, the pyrazole nucleus must be sulfonylated to produce a pyrazole sulfonyl chloride intermediate. This is commonly achieved by reacting the pyrazole with a strong sulfonating agent like chlorosulfonic acid. nih.gov The resulting sulfonic acid is then converted to the more reactive sulfonyl chloride, often by treatment with thionyl chloride (SOCl₂). nih.gov

In the second step, the isolated pyrazole sulfonyl chloride is reacted with an amine or, for the primary sulfonamide, a source of ammonia. nih.gov This nucleophilic substitution reaction readily forms the stable sulfonamide bond. This strategy is broadly applicable for the synthesis of sulfonamides from various heterocyclic amines. nih.govsigmaaldrich.com

Table 3: Reagents for Sulfonamide Formation via Sulfonyl Chlorides
StepObjectiveTypical ReagentsReference
1aSulfonationChlorosulfonic Acid (ClSO₃H) nih.gov
1bConversion to Sulfonyl ChlorideThionyl Chloride (SOCl₂) nih.gov
2AminationAmmonia, Primary/Secondary Amines nih.govnih.gov

Modern synthetic chemistry emphasizes atom economy and the use of readily available building blocks. In this context, methods involving the direct insertion of sulfur dioxide (SO₂) have emerged as an attractive strategy for creating the sulfonyl group. ethernet.edu.et These reactions often utilize stable, solid SO₂ surrogates, such as DABCO-bis(sulfur dioxide) (DABSO), which are safer and easier to handle than gaseous SO₂. ethernet.edu.etchemrxiv.org

Many of these transformations proceed via a radical mechanism. rsc.org A carbon-centered radical (aryl or alkyl) is first generated from a suitable precursor (e.g., a diazonium salt or an organic halide). This radical is then efficiently trapped by sulfur dioxide to form a sulfonyl radical intermediate. ethernet.edu.etrsc.org This intermediate can then be trapped by various nucleophiles or participate in further reactions to yield the desired product. Recent advancements include visible-light-driven reactions that enable the creation of sulfonamide bonds under mild conditions. rsc.org A novel strategy involves the copper-catalyzed decarboxylative halosulfonylation of aromatic carboxylic acids, which generates an aryl sulfonyl chloride in situ that can be directly converted to a sulfonamide in a one-pot process. princeton.edu Another innovative approach achieves a net SO₂ insertion into the C-N bond of primary amines to directly form primary sulfonamides. chemrxiv.org

Direct Amination of Sulfonyl Chlorides

The conversion of sulfonyl chlorides to sulfonamides via direct amination is a fundamental and widely employed transformation in organic synthesis. This reaction typically involves the treatment of a sulfonyl chloride with a primary or secondary amine, often in the presence of a base to neutralize the hydrochloric acid byproduct.

The general reaction is as follows:

R-SO₂Cl + 2 R'R''NH → R-SO₂NR'R'' + R'R''NH₂⁺Cl⁻

In the context of pyrazole chemistry, this method is utilized to introduce the sulfonamide moiety onto the pyrazole ring. For instance, the synthesis of pyrazole-4-sulfonamide derivatives has been achieved by reacting pyrazole-4-sulfonyl chloride with various 2-phenylethylamine derivatives in dichloromethane (B109758) with diisopropylethylamine as the base. frontierspecialtychemicals.com The reaction proceeds overnight at room temperature. frontierspecialtychemicals.com Similarly, the synthesis of N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide was accomplished by reacting 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with 4-methylbenzenesulfonyl chloride in the presence of triethylamine. nih.gov

While a direct synthesis of 3-Bromo-1-methyl-1H-pyrazole-5-sulfonamide from its corresponding sulfonyl chloride is not explicitly detailed in the reviewed literature, the established reactivity of pyrazole sulfonyl chlorides suggests a straightforward amination. The precursor, 3-bromo-1-methyl-1H-pyrazole-5-sulfonyl chloride, is a known compound. nih.gov Its reaction with ammonia or an appropriate amine source would be the logical final step in the synthesis of the target molecule. The reaction conditions would likely be similar to those reported for other pyrazole sulfonamide syntheses, employing a suitable solvent and base.

Table 1: Examples of Direct Amination for Pyrazole Sulfonamide Synthesis

Pyrazole Sulfonyl ChlorideAmineBaseSolventProductReference
Pyrazole-4-sulfonyl chloride2-PhenylethylamineDiisopropylethylamineDichloromethane3,5-Dimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide frontierspecialtychemicals.com
4-Methylbenzenesulfonyl chloride3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amineTriethylamineAcetonitrileN-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide nih.gov
3,5-dimethyl-1H-pyrazole-4-sulfonyl chlorideAzabicyclo[3.2.1]octane derivativeNot specifiedNot specifiedAzabicyclo[3.2.1]octane-pyrazole sulfonamide nih.gov

Regioselective Synthesis of 3-Bromo-1-methyl-1H-pyrazole Core

Bromination Protocols for Pyrazole Rings

The bromination of pyrazole rings can be achieved using various reagents and conditions, with the regioselectivity being influenced by the substituents already present on the ring and the reaction parameters.

A common method for the bromination of pyrazoles involves electrophilic substitution. For instance, the synthesis of 3-methyl-5-bromopyrazole has been accomplished by treating 3-amino-5-methylpyrazole (B16524) with a brominating agent. researchgate.net Another patent describes a process where pyrazole is first protected with dimethylaminosulfonyl chloride, followed by reaction with butyllithium (B86547) and then a bromine source like BrCCl₂CCl₂Br to yield 3-bromopyrazole after deprotection. google.com This latter method, however, requires cryogenic temperatures. google.com

Electrochemical methods also offer a route to brominated pyrazoles. The electrolysis of pyrazolines in the presence of sodium bromide can lead to the formation of monobrominated pyrazole derivatives. simsonpharma.com

N-Methylation Strategies for Pyrazole Nitrogen

The introduction of a methyl group onto a nitrogen atom of the pyrazole ring is a key step. The regioselectivity of this reaction is a significant consideration, as pyrazoles with a free N-H can be alkylated at either nitrogen.

A widely used method for N-methylation involves the deprotonation of the pyrazole N-H with a base, followed by quenching with an electrophilic methyl source like methyl iodide. For example, 1,3,5-trimethyl-1H-pyrazole can be synthesized from 3,5-dimethyl-1H-pyrazole using potassium tert-butoxide as the base and methyl iodide as the methylating agent in THF. nih.govnih.gov The use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as solvents has been shown to dramatically increase the regioselectivity in pyrazole formation from 1,3-diketones and methylhydrazine. acs.org

Alternative stepwise protocols can also influence the regiochemical outcome of N-methylation. nih.gov

Directed Metalation and Subsequent Derivatization for Sulfonamide Attachment

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. google.comnih.gov This technique relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. google.comnih.gov

In the context of pyrazole synthesis, a substituent on the ring can direct lithiation to a specific carbon atom. This aryllithium intermediate can then be trapped with an electrophile to introduce a desired functional group. For the synthesis of this compound, a plausible strategy would involve the directed metalation of a pre-functionalized pyrazole. For instance, a protected pyrazole can be treated with butyllithium to form a pyrazole anion, which can then be reacted with a sulfur-based electrophile to introduce the sulfonyl group. google.com

A relevant example is the synthesis of 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid, where 2-(3-bromo-1H-pyrazol-1-yl)-3-chloropyridine is treated with lithium diisopropylamide (LDA) at -78 °C, followed by quenching with carbon dioxide to introduce the carboxylic acid at the 5-position. acs.org A similar strategy could be envisioned where the lithiated pyrazole is reacted with sulfur dioxide followed by an oxidative workup to yield a sulfonyl chloride, or directly with a sulfamoyl chloride.

The use of a suitable directing group is crucial for the success of this strategy. The N-cumylsulfonamide group has been demonstrated as a powerful DMG for the directed ortho-metalation of arylsulfonamides. nih.gov

Derivatization and Functionalization of this compound

Once the core structure of this compound is assembled, further derivatization can be carried out to generate a library of analogs.

N-Alkylation of the Sulfonamide Moiety

The nitrogen atom of the sulfonamide group can be alkylated to introduce further diversity into the molecule. This reaction typically proceeds via deprotonation of the sulfonamide N-H with a suitable base, followed by reaction with an alkylating agent, such as an alkyl halide.

For example, the synthesis of 5-bromo-N-alkylthiophene-2-sulfonamides has been achieved by reacting 5-bromothiophene-2-sulfonamide (B1270684) with various alkyl bromides using lithium hydride (LiH) as the base. researchgate.net This highlights a general approach that could be applicable to the N-alkylation of this compound.

The choice of base and solvent is critical for the success of the N-alkylation reaction and can influence the yield and purity of the product.

Functionalization of the Pyrazole Ring (e.g., Suzuki-Miyaura Cross-Coupling)

The functionalization of the pyrazole ring, particularly at the bromine-substituted position, is a critical step in the diversification of the this compound scaffold. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for creating new carbon-carbon bonds. nih.gov This palladium-catalyzed reaction couples organoboronic acids or esters with organic halides, such as the bromo-pyrazole, under basic conditions. youtube.com

The reaction is highly valued for its tolerance of a wide range of functional groups, the commercial availability of diverse boronic acids, and the relatively mild and stable nature of the organoboron reagents. nih.govlibretexts.org The general mechanism involves a catalytic cycle with three main steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation with the organoboron compound, and reductive elimination to form the final product and regenerate the catalyst. youtube.com

In the context of bromo-pyrazole derivatives, this reaction allows for the introduction of various aryl and heteroaryl groups at the C3 position of the pyrazole ring. For instance, studies on the arylation of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one, a related heterocyclic system, demonstrate the efficacy of this method. nih.gov Researchers have successfully coupled a variety of aryl and heteroaryl boronic acids, although challenges such as debromination can occur. nih.gov To overcome this, specific catalyst systems, like the use of a tandem XPhosPdG2/XPhos catalyst, have been employed to achieve good yields. nih.gov Similarly, the Suzuki-Miyaura reaction has been effectively used to arylate 5-(4-bromophenyl)-4,6-dichloropyrimidine, showcasing the reaction's utility in modifying halogenated rings attached to other heterocycles. mdpi.com

Table 1: Example of Suzuki-Miyaura Reaction Conditions for Bromo-Heterocycles This table presents optimized conditions from a study on related bromo-pyrimidine compounds, illustrating typical parameters for such couplings.

ParameterConditionYieldReference
CatalystPd(PPh₃)₄ (5 mol %)60% mdpi.com
BaseK₃PO₄
Solvent1,4-Dioxane

Side Chain Modifications and Linker Exploration

Beyond functionalizing the pyrazole ring itself, significant research has been directed toward modifying the sulfonamide side chain and exploring different linkers. These modifications are crucial for fine-tuning the molecule's physicochemical properties, such as polarity and lipophilicity, which in turn can influence its biological activity and permeability. nih.gov

One key strategy involves "capping" the sulfonamide nitrogen with an alkyl group, such as a methyl group. Research on a series of pyrazole sulfonamide inhibitors showed that this modification significantly reduced the polar surface area and acidity of the molecule. nih.gov This change markedly improved the compound's ability to cross the blood-brain barrier, a critical factor for drugs targeting the central nervous system. nih.gov

Another important area of exploration is the nature of the linker connecting the pyrazole core to other parts of the molecule. Replacing rigid aromatic linkers with more flexible alkyl chains has been shown to improve selectivity for biological targets. nih.gov The synthesis of such analogues can be achieved through various coupling reactions. For example, the Sonogashira reaction has been used to connect the pyrazole sulfonamide core to other fragments via an alkyne linker. nih.gov This molecular hybridization approach, which combines active pharmacophores like pyrazole and sulfonamide into a single molecule, aims to enhance desired activities and improve properties like lipophilicity. nih.gov

Green Chemistry Principles in the Synthesis of Pyrazole Sulfonamides

The increasing emphasis on sustainable chemical practices has led to the adoption of green chemistry principles in the synthesis of pyrazole derivatives. researchgate.net Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jetir.org This involves a life-cycle approach, considering everything from the starting materials to the final disposal of products. jetir.org

Key green chemistry strategies applicable to the synthesis of pyrazole sulfonamides include:

Use of Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water, ethanol, or supercritical fluids. researchgate.netnih.gov

Energy Efficiency: Employing methods like microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption compared to conventional heating. nih.gov

Atom Economy: Designing syntheses to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. jetir.org

Use of Recyclable Catalysts: Utilizing catalysts that can be easily recovered and reused for multiple reaction cycles, reducing both cost and waste. researchgate.net

For example, the Knorr pyrazole synthesis, a fundamental method for creating the pyrazole ring, has been adapted using green catalysts like ammonium (B1175870) chloride, which is less hazardous than traditional acid catalysts. jetir.org The principles of green chemistry aim to make the production of valuable heterocyclic compounds, including pyrazole sulfonamides, more sustainable and environmentally responsible. researchgate.netjetir.org

Table 2: The 12 Principles of Green Chemistry

Principle No.Principle NameBrief Description
1Waste PreventionPrioritize preventing waste over treating or cleaning it up after it has been created.
2Atom EconomyMaximize the incorporation of materials from the starting materials into the final product.
3Less Hazardous Chemical SynthesesDesign synthetic methods to use and generate substances with little or no toxicity.
4Designing Safer ChemicalsDesign chemical products to affect their desired function while minimizing their toxicity.
5Safer Solvents and AuxiliariesMinimize or avoid the use of auxiliary substances (e.g., solvents) wherever possible.
6Design for Energy EfficiencyRecognize and minimize the environmental and economic impacts of energy requirements.
7Use of Renewable FeedstocksUse renewable raw materials or feedstocks whenever technically and economically practicable.
8Reduce DerivativesMinimize or avoid unnecessary derivatization (use of blocking groups, protection/deprotection).
9CatalysisPrefer catalytic reagents (which are highly selective) over stoichiometric reagents.
10Design for DegradationDesign chemical products so they break down into innocuous degradation products at the end of their function.
11Real-time Analysis for Pollution PreventionDevelop analytical methodologies for real-time monitoring and control prior to the formation of hazardous substances.
12Inherently Safer Chemistry for Accident PreventionChoose substances and the form of a substance used in a chemical process to minimize the potential for chemical accidents.

Spectroscopic and Analytical Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For 3-Bromo-1-methyl-1H-pyrazole-5-sulfonamide, both ¹H and ¹³C NMR would provide critical information about the chemical environment of each atom.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are anticipated. The N-methyl group (N-CH₃) protons would likely appear as a singlet in the upfield region, typically around 3.8-4.2 ppm. The single proton on the pyrazole (B372694) ring (C4-H) is expected to resonate as a singlet further downfield, likely in the range of 6.5-7.5 ppm, due to the electronic effects of the adjacent bromine and sulfonamide groups. The protons of the sulfonamide group (-SO₂NH₂) would present as a broad singlet, the chemical shift of which can be variable and is dependent on the solvent and concentration. This signal is also characterized by its exchange with deuterium (B1214612) oxide (D₂O).

Expected ¹H NMR Data

Protons Expected Chemical Shift (δ, ppm) Multiplicity
N-CH₃ 3.8 - 4.2 Singlet
C4-H 6.5 - 7.5 Singlet

The ¹³C NMR spectrum would complement the ¹H NMR data by identifying the carbon skeleton. It is expected to show four distinct signals for the four carbon atoms in the molecule. The N-methyl carbon (N-CH₃) would appear at the most upfield position. The three carbons of the pyrazole ring would have characteristic shifts influenced by the substituents. The carbon atom bonded to the bromine (C3) would be significantly affected by the halogen's electronegativity and heavy atom effect. The unsubstituted carbon (C4) and the carbon attached to the sulfonamide group (C5) would also have distinct chemical shifts.

Expected ¹³C NMR Data

Carbon Atom Expected Chemical Shift (δ, ppm)
N-CH₃ 35 - 45
C3-Br 95 - 110
C4 105 - 115

To definitively assign the proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY: This experiment would show correlations between coupled protons. In this case, significant correlations are not expected as the protons are largely isolated.

HSQC: This would reveal direct one-bond correlations between protons and the carbons they are attached to. This would unequivocally link the N-CH₃ proton signal to its corresponding carbon signal and the C4-H proton to the C4 carbon.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the sulfonamide and pyrazole groups. The N-H stretching vibrations of the sulfonamide group would likely appear as two distinct bands in the region of 3200-3400 cm⁻¹ (for the asymmetric and symmetric stretches). Strong absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds in the sulfonamide group are expected around 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively. The C=N and C=C stretching vibrations of the pyrazole ring would be observed in the 1400-1600 cm⁻¹ region.

Expected IR Absorption Bands

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
N-H (Sulfonamide) Stretching 3200 - 3400
S=O (Sulfonamide) Asymmetric Stretching 1330 - 1370
S=O (Sulfonamide) Symmetric Stretching 1140 - 1180

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight and obtaining information about the structure through fragmentation patterns. For this compound (C₄H₆BrN₃O₂S), the high-resolution mass spectrum (HRMS) would be expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ that corresponds to its exact molecular weight. Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns would likely involve the loss of the sulfonamide group (SO₂NH₂) or the bromine atom.

Expected Mass Spectrometry Data

Ion Description
[M]⁺, [M+H]⁺ Molecular ion or protonated molecular ion with a characteristic Br isotopic pattern.
[M-SO₂NH₂]⁺ Fragment corresponding to the loss of the sulfonamide group.

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, sulfur) in the compound. The experimentally determined percentages should align closely with the theoretically calculated values for the molecular formula C₄H₆BrN₃O₂S, thus verifying the elemental composition and purity of the synthesized compound.

Theoretical Elemental Composition of C₄H₆BrN₃O₂S

Element Percentage (%)
Carbon (C) 18.91
Hydrogen (H) 2.38
Bromine (Br) 31.45
Nitrogen (N) 16.54
Oxygen (O) 12.60

X-ray Diffraction (XRD) for Single-Crystal Structure Determination

A comprehensive search for single-crystal X-ray diffraction data for this compound did not yield specific crystallographic information for this compound. While the search provided data for structurally related pyrazole derivatives, no peer-reviewed articles or entries in crystallographic databases containing the crystal system, space group, or unit cell dimensions for this compound could be located.

For related compounds, such as Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate, single-crystal XRD studies have been successfully conducted. researchgate.net These studies have provided detailed structural information, including the crystal system, space group, and unit cell parameters, which are crucial for understanding the compound's chemical and physical properties. researchgate.net However, such data is not currently available in the public domain for this compound.

The absence of this data in the searched literature indicates that the single-crystal structure of this compound may not have been determined or published to date. Therefore, a detailed analysis of its solid-state structure based on experimental X-ray diffraction is not possible at this time.

Computational and Theoretical Investigations of 3 Bromo 1 Methyl 1h Pyrazole 5 Sulfonamide and Its Analogues

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. researchgate.net It is widely applied to predict a variety of molecular properties with high accuracy. For 3-Bromo-1-methyl-1H-pyrazole-5-sulfonamide and its analogues, DFT calculations, often using basis sets like B3LYP/6-311G(d,p), are essential for elucidating their electronic and geometric features. mdpi.comderpharmachemica.com

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in determining a molecule's chemical reactivity and kinetic stability. researchgate.net The HOMO energy correlates with the capacity to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability; a larger gap suggests greater stability and lower chemical reactivity. irjweb.comnih.gov

DFT studies on pyrazole (B372694) derivatives demonstrate that the HOMO-LUMO energy gap can be modulated by different substituents on the pyrazole ring. researchgate.net This analysis helps in understanding the charge transfer interactions within the molecule. nih.govmdpi.com For pyrazole sulfonamide analogues, these calculations are vital for predicting their reactivity.

Table 1: Representative Frontier Orbital Energies for Pyrazole Sulfonamide Analogues

AnalogueHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Pyrazole Sulfonamide Analogue I-6.95-1.155.80
Pyrazole Sulfonamide Analogue II-7.21-1.455.76
Pyrazole Sulfonamide Analogue III-6.88-1.205.68

This table presents illustrative data based on typical findings for this class of compounds. Actual values depend on the specific molecular structure and computational method.

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. researchgate.netnih.gov It is invaluable for predicting sites of electrophilic and nucleophilic attack and understanding intermolecular interactions. mdpi.com The MEP map uses a color spectrum where red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, and blue denotes electron-deficient regions (positive potential), which are prone to nucleophilic attack. nih.gov Green and yellow areas represent intermediate or near-zero potential. nih.gov

For this compound, an MEP analysis would likely show negative potential (red) concentrated around the electronegative oxygen atoms of the sulfonamide group, identifying them as hydrogen bond acceptor sites. The area around the sulfonamide N-H proton would exhibit positive potential (blue), marking it as a hydrogen bond donor site. Such maps are critical for understanding how the molecule might interact with a biological target. researchgate.netnih.gov

Computational vibrational frequency analysis is performed to confirm that an optimized molecular structure represents a true energy minimum (indicated by the absence of imaginary frequencies) and to predict its infrared (IR) and Raman spectra. derpharmachemica.com By comparing the calculated vibrational frequencies with experimental spectroscopic data, researchers can validate the computational model and make definitive assignments of vibrational modes to specific functional groups. iu.edu.sa For this compound, this analysis would help identify characteristic frequencies for the S=O, N-H, and C-Br bonds, aiding in its structural confirmation. derpharmachemica.comresearchgate.net

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational method that predicts the binding orientation and affinity of a small molecule (ligand) within the active site of a macromolecule, usually a protein. nih.gov This technique is instrumental in drug discovery for screening virtual compound libraries and understanding the molecular basis of inhibition. acs.orgnih.gov Docking studies have been widely applied to pyrazole sulfonamide analogues to predict their potential as inhibitors of various enzymes, such as carbonic anhydrases. nih.gov

A key outcome of molecular docking is the detailed characterization of the ligand-protein binding site, identifying the specific amino acid residues that form interactions with the ligand. acs.org These interactions typically include hydrogen bonds, hydrophobic contacts, and electrostatic forces.

In docking simulations with pyrazole sulfonamide derivatives, the sulfonamide moiety is frequently observed to act as a crucial anchor. Its oxygen and nitrogen atoms often form hydrogen bonds with residues in the protein's active site. nih.gov The pyrazole ring itself can participate in hydrophobic or π-π stacking interactions. In the case of this compound, the bromine atom could potentially form halogen bonds, a type of non-covalent interaction that is increasingly recognized for its importance in ligand binding. The collective insights from these simulations are essential for the structure-based design of more potent and selective inhibitors. nih.gov

Table 2: Representative Ligand-Protein Interactions for a Pyrazole Sulfonamide Analogue

Interaction TypeLigand Functional GroupInteracting Protein Residue
Hydrogen BondSulfonamide N-HThreonine
Hydrogen BondSulfonamide S=OHistidine
Hydrophobic InteractionMethyl group on PyrazoleValine, Leucine
Halogen BondBromine on PyrazoleBackbone Carbonyl Oxygen

This table provides an illustrative example of potential binding interactions. The specific residues and interaction types depend on the particular protein target.

Prediction of Binding Modes and Key Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)

Computational docking studies are instrumental in predicting how this compound and its analogues orient themselves within the active sites of biological targets. These predictions illuminate key intermolecular interactions that govern binding affinity and selectivity.

For pyrazole sulfonamide analogues targeting various enzymes, specific binding modes have been hypothesized and analyzed. In studies of inhibitors for N-acylethanolamine-hydrolyzing acid amidase (NAAA), docking simulations showed that pyrazole sulfonamide derivatives can occupy the enzyme's binding pocket with a specific orientation, guided by key interactions. nih.gov For instance, flexible ligand-docking studies revealed that the core structure of these inhibitors establishes a network of interactions, similar to co-crystallized non-covalent inhibitors. nih.gov

When targeting acetohydroxyacid synthase (AHAS), a key enzyme in herbicide design, pyrazole sulfonamide derivatives have been shown to insert stably into the active site. nih.gov Molecular docking predicted that a potent analogue, compound 3b, forms a crucial hydrogen bond with the Arg377 residue. nih.gov Furthermore, the binding is stabilized by cation-π interactions with multiple residues, including Arg377, Trp574, and Tyr579, highlighting the importance of both polar and non-polar contacts. nih.gov

The table below summarizes predicted key interactions for pyrazole sulfonamide analogues with different protein targets, as identified through molecular docking studies.

Target ProteinAnalogue TypePredicted Key Interactions
Acetohydroxyacid Synthase (AHAS)Pyrazole SulfonamideHydrogen bond with Arg377; Cation-π interactions with Arg377, Trp574, Tyr579. nih.gov
Carbonic Anhydrase (CA)Pyrazole-based benzene (B151609) sulfonamideCoordination of the sulfonamide group with the active site Zn²⁺ ion; interactions with His94, His96, His119. nih.govrsc.orgnih.gov
N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA)Pyrazole azabicyclo-octane sulfonamideBinding at the pocket with an orientation similar to co-crystallized non-covalent inhibitors. nih.gov
Rearranged during Transfection (RET) KinasePyrazole derivativeHydrophobic and hydrogen bond interactions within the kinase active site. mdpi.com

These predictive models provide a structural basis for understanding the activity of these compounds and guide the rational design of new analogues with improved potency and selectivity.

Scoring Function Validation and Benchmarking

The reliability of predicting binding modes and affinities through molecular docking heavily depends on the accuracy of the scoring functions used. Scoring functions are algorithms that estimate the binding free energy of a ligand-protein complex. Validating and benchmarking these functions are critical steps to ensure the credibility of computational predictions.

The validation process often involves two primary methods:

Pose Prediction (Docking Power): This assesses a program's ability to reproduce the experimentally determined binding pose of a ligand, typically from a co-crystal structure. nih.gov A common metric is the root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose, with a value under 2.0 Å often considered a success. nih.gov

Virtual Screening (Screening Power): This evaluates the ability of a scoring function to distinguish known active compounds (hits) from a large set of inactive or random molecules (decoys). nih.govwustl.edu

The performance of scoring functions is not uniform across all protein families. Results show that their ability to predict correct binding poses is often more reliable than their ability to accurately rank compounds by binding affinity. nih.gov A comparative assessment of scoring functions (CASF) benchmark study revealed that top-performing functions for predicting binding affinity (scoring power), such as X-Score(HM) and ChemScore@SYBYL, also performed well in ranking compounds (ranking power). nih.gov Similarly, functions that excelled at pose prediction (docking power), like ChemPLP@GOLD, were also effective in virtual screening. nih.gov

Consensus scoring, which combines the results from multiple scoring functions, has been explored as a strategy to improve prediction accuracy. uci.edu By averaging or taking a consensus of different scoring algorithms, it's possible to mitigate the weaknesses of any single function, leading to more robust and reliable predictions of both binding pose and affinity. uci.edu

The table below outlines common scoring functions and the metrics used for their validation.

Scoring FunctionTypeCommon Validation Metrics
GlideScoreEmpiricalRMSD for pose prediction, Enrichment Factor (EF) for virtual screening, Pearson's correlation (R) for affinity prediction. nih.govnih.gov
ChemScoreEmpiricalRMSD for pose prediction, Success rates in identifying actives. nih.govnih.gov
X-ScoreEmpiricalStandard deviation in predicted binding affinities, Correlation coefficients. nih.govuci.edu
GOLD-ScoreForce-field basedRMSD for pose prediction, ROC curves for virtual screening. nih.gov
Surflex-ScoreEmpiricalRMSD for pose prediction, Enrichment at 1% and 2% of screened database. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability

While molecular docking provides a static snapshot of a ligand in a protein's binding site, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the protein-ligand complex over time. nih.govnih.gov MD simulations are powerful computational tools that simulate the physical movements of atoms and molecules, providing insights into the flexibility of the ligand and the protein, and the stability of their interactions. rsc.org

For pyrazole-based sulfonamide inhibitors, MD simulations have been used to validate docking results and analyze the dynamic behavior of the complex. nih.govnih.gov In a study on pyrazole-based inhibitors of human carbonic anhydrase (hCA), MD simulations were performed on the most potent compound complexed with the hCAXII isoform. nih.gov The analysis of the root-mean-square deviation (RMSD) of the protein backbone atoms over the simulation time (e.g., 100 ns) is a key indicator of stability. nih.govrsc.org A stable RMSD trajectory suggests that the ligand remains securely bound in the active site and that the protein does not undergo major destabilizing conformational changes. nih.gov For example, the RMSD of a liganded protein might initially fluctuate before stabilizing, indicating the complex has reached a stable equilibrium. nih.gov

Another important analysis is the root-mean-square fluctuation (RMSF), which measures the fluctuation of individual amino acid residues during the simulation. nih.gov RMSF plots help identify which parts of the protein are flexible and which are rigid. rsc.org Residues that show low fluctuation and are in contact with the ligand contribute significantly to the stability of the binding. rsc.org This analysis can pinpoint specific residues crucial for maintaining the ligand's position in the active site. nih.gov

MD simulations also allow for the calculation of binding free energies using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA). mdpi.com This provides a more rigorous estimation of binding affinity than docking scores alone by accounting for solvent effects and entropic contributions. In a study of pyrazole derivatives as RET kinase inhibitors, MM/PBSA calculations showed that van der Waals energy was the most significant contributor to the total binding free energy. mdpi.com

Structure-Activity Relationship (SAR) Studies and Modeling

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically modifying the chemical structure of a compound to understand how these changes affect its biological activity. nih.govnih.gov For this compound and its analogues, SAR studies provide crucial insights into which functional groups and structural features are essential for their inhibitory effects. nih.govfrontiersin.org

Initial SAR explorations on pyrazole sulfonamides have revealed key determinants of activity. For instance, in the development of NAAA inhibitors, it was found that introducing an n-propyl chain at position 5 of the pyrazole ring enhanced potency compared to smaller or larger groups, suggesting the presence of a specific lipophilic pocket in the enzyme's active site. nih.gov Conversely, for a series of meprin α inhibitors, a 3,5-diphenylpyrazole (B73989) scaffold showed high potency, while replacing the phenyl groups with smaller alkyl or benzyl (B1604629) groups led to a decrease in activity. nih.gov

The nature and position of substituents on the pyrazole ring and any associated aromatic systems are critical. Studies on carbonic anhydrase inhibitors showed that the presence of electron-withdrawing groups, such as a methoxy (B1213986) group, on a phenyl ring attached to the pyrazole core could enhance activity against certain isoforms (e.g., hCAXII). nih.gov In contrast, halogenation at the same position sometimes reduced activity against other isoforms. nih.gov This highlights the subtle electronic and steric effects that govern isoform selectivity.

The table below presents a summary of SAR findings for pyrazole sulfonamide analogues against different targets.

TargetStructural Moiety ModifiedSAR FindingReference
NAAAPyrazole C5-positionAn n-propyl chain at C5 increased potency, indicating a specific lipophilic pocket. nih.gov
Carbonic Anhydrase (hCA)Phenyl ring at pyrazole C5Substitution with an electron-withdrawing methoxy group enhanced hCAXII inhibition. nih.gov
Meprin αPyrazole C3/C5-position3,5-diphenyl substitution was optimal; smaller alkyl groups decreased activity. nih.gov
Meprin α/βPyrazole N1-positionN-substitution with lipophilic methyl or phenyl groups decreased activity compared to the unsubstituted analogue. nih.gov

These empirical observations from SAR studies are often rationalized and expanded upon using computational modeling techniques.

Quantitative Structure-Activity Relationship (QSAR) modeling seeks to establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. nih.gov This approach goes beyond the qualitative observations of SAR by quantifying the relationship, allowing for the prediction of the activity of novel, unsynthesized compounds. nih.gov

For pyrazole derivatives and sulfonamides, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. mdpi.comnih.gov These methods require the three-dimensional alignment of a set of molecules and generate contour maps that visualize regions where specific properties (e.g., steric bulk, electrostatic charge) are predicted to enhance or diminish biological activity. mdpi.com

In a study on sulfa drugs as inhibitors of dihydropteroate (B1496061) synthetase (DHPS), conventional QSAR analysis failed to produce a satisfactory model, but a 3D-QSAR approach provided excellent results, yielding a robust pharmacophore model for predicting the binding of new sulfa drugs. nih.gov Similarly, for pyrazole-based COX-2 inhibitors, QSAR models were developed alongside pharmacophore models to help design lead molecules with good statistical reliability. nih.gov

The analysis of 3D-QSAR contour maps provides actionable insights for drug design. For example, a model might show a region where a bulky, electropositive group is favorable for activity, while another area might favor a small, hydrogen-bond acceptor. mdpi.com This information, consistent with docking and MD simulation results, helps to explain the structural characteristics required to design more potent inhibitors. mdpi.com

When the 3D structure of the biological target is unknown, ligand-based design strategies, such as pharmacophore modeling, become particularly valuable. nih.gov A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target and elicit a biological response. researchgate.net

Pharmacophore models are generated by superimposing a set of active molecules and identifying the common features responsible for their activity. nih.gov These models serve as 3D queries for virtual screening of large compound libraries to identify novel scaffolds that match the pharmacophore and are therefore likely to be active.

For pyrazole derivatives, pharmacophore modeling has been used to design selective COX-2 inhibitors. nih.gov By analyzing reported pyrazole compounds, a pharmacophore model was created to identify the key chemical features needed for potent and selective inhibition. nih.gov This model, in conjunction with QSAR, guided the synthesis of new derivatives with enhanced anti-inflammatory activity. nih.gov The pyrazole and sulfonamide moieties themselves are often considered important pharmacophoric elements in various inhibitor designs. frontiersin.orgresearchgate.net For instance, the sulfonamide group is a key pharmacophore for carbonic anhydrase inhibition due to its ability to bind the active site zinc ion. nih.gov

The biological activity of a molecule is not only dependent on its static structure but also on its ability to adopt a specific, low-energy conformation that is complementary to the target's binding site—the "bioactive conformation." Therefore, exploring the conformational space of a ligand and analyzing its flexibility are crucial aspects of computational drug design.

Ligand flexibility is inherently considered in modern docking algorithms, which sample numerous possible conformations of a molecule within the binding site. nih.gov The docking process involves ranking these poses, with the highest-scoring pose often assumed to be the most likely binding conformation. nih.gov However, it is essential to analyze the ensemble of low-energy conformers to understand the ligand's conformational preferences.

Molecular Dynamics (MD) simulations provide a more exhaustive exploration of the conformational space in the context of the protein environment and solvent. nih.gov By tracking the ligand's atomic positions over time, MD simulations reveal which parts of the molecule are rigid and which are flexible. This is often visualized through RMSF plots of the ligand atoms. nih.gov This analysis can show, for example, that while the core pyrazole ring may remain fixed, a side chain might be highly flexible, allowing it to adapt to the specific shape and electrostatics of the binding pocket. Understanding this flexibility is key to designing ligands that can overcome small conformational barriers to achieve optimal binding.

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions (NCIs) play a crucial role in determining the three-dimensional structure, stability, and molecular recognition properties of chemical compounds. The NCI analysis is a computational method that allows for the visualization and characterization of these weak interactions in real space. This analysis is based on the electron density (ρ) and its reduced density gradient (s). By plotting 's' against 'ρ', regions of non-covalent interactions can be identified and color-coded to distinguish between attractive (e.g., hydrogen bonds, halogen bonds) and repulsive (steric clashes) interactions.

Due to the absence of specific NCI analysis studies for this compound in the current body of scientific literature, this section will draw upon data from analogous pyrazole sulfonamides, brominated pyrazoles, and related sulfonamide-containing crystal structures to infer the likely non-covalent interaction patterns of the title compound.

Key Predicted Non-Covalent Interactions:

Based on the functional groups present in this compound, several key non-covalent interactions are anticipated to be significant in its supramolecular assembly. These include hydrogen bonds, halogen bonds, and van der Waals forces.

Hydrogen Bonding:

The sulfonamide group (-SO₂NH₂) is a potent hydrogen bond donor (the N-H group) and acceptor (the oxygen atoms). In the crystal structures of many sulfonamides, strong intermolecular hydrogen bonds are a dominant feature, often leading to the formation of dimers or extended chains. nih.gov For instance, the N-H group can form a hydrogen bond with an oxygen atom of the sulfonyl group of a neighboring molecule. Computational studies on sulfonamides have shown that these N-H···O hydrogen bonds are a primary driving force in their crystal packing. nih.govrsc.org

Halogen Bonding:

π-Interactions:

The pyrazole ring is an aromatic system capable of participating in π-π stacking interactions. These interactions, arising from the alignment of the aromatic rings of adjacent molecules, are common in the crystal structures of pyrazole derivatives. lookchem.comimedpub.com The specific geometry of the stacking (e.g., parallel-displaced or T-shaped) will influence the strength of the interaction.

Other Weak Interactions:

Visualizing Interactions with NCI Plots:

An NCI plot for a dimer of this compound would be expected to show distinct isosurfaces corresponding to these different interactions. Strong, attractive interactions like N-H···O hydrogen bonds would appear as blue or green, disc-shaped isosurfaces between the participating atoms. Weaker interactions, such as C-H···O or π-π stacking, would be represented by broader, greener surfaces. Repulsive steric clashes, for example between bulky groups, would be indicated by reddish-brown isosurfaces. Theoretical studies on similar molecules often use NCI plots to visually confirm the presence and nature of these interactions. scielo.org.mxscielo.org.mx

Interaction Energies from Analogous Systems:

While specific interaction energies for the title compound are not available, data from computational studies on related molecules can provide an estimate of their relative strengths. The following table summarizes typical interaction energies for the types of non-covalent interactions expected for this compound, based on published theoretical investigations of analogous compounds.

Interaction TypeDonorAcceptorTypical Energy (kcal/mol)
Hydrogen BondN-H (Sulfonamide)O (Sulfonyl)3 - 7
Halogen BondC-BrO (Sulfonyl)2 - 5
Halogen BondC-BrN (Pyrazole)1 - 4
π-π StackingPyrazole RingPyrazole Ring1 - 3
C-H···O Hydrogen BondC-H (Methyl/Pyrazole)O (Sulfonyl)0.5 - 2

This table presents generalized data from computational studies on analogous molecular systems and is intended for illustrative purposes.

Mechanistic Research on Molecular Interactions of Pyrazole Sulfonamide Scaffolds

Investigation of Enzyme Inhibition Mechanisms

The versatility of the pyrazole (B372694) sulfonamide scaffold allows it to interact with a variety of enzymes, leading to the inhibition of their catalytic activity. The following sections explore the mechanisms of inhibition for several key enzymes.

Acetohydroxy Acid Synthase (AHAS) Inhibition

Acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS), is a critical enzyme in the biosynthesis of branched-chain amino acids in plants and microorganisms, making it a prime target for herbicides. nih.govnih.govnih.gov Pyrazole sulfonamide derivatives have been designed and evaluated as potential AHAS inhibitors. nih.gov These compounds are believed to act by blocking the substrate access channel to the active site. Molecular docking studies of some pyrazole sulfonamide derivatives have suggested that they can bind stably within the active site of Arabidopsis thaliana AHAS. nih.govnih.gov This binding is thought to be stabilized by interactions such as hydrogen bonds and cation-π interactions with key amino acid residues like Arg377, Trp574, and Tyr579. nih.gov The inhibition of AHAS by certain herbicides involves the oxidation of the FAD cofactor. nih.gov The reactivation of the enzyme is a slow process, which contributes to the effectiveness of these inhibitors. nih.gov While specific inhibitory data for 3-Bromo-1-methyl-1H-pyrazole-5-sulfonamide on AHAS is not extensively documented in publicly available literature, the general activity of the pyrazole sulfonamide class suggests its potential as an AHAS inhibitor. nih.gov

N-Myristoyltransferase (NMT) Inhibition

N-Myristoyltransferase (NMT) is a vital enzyme that catalyzes the attachment of myristate, a C14 fatty acid, to the N-terminal glycine (B1666218) of a wide range of proteins. This modification is crucial for protein localization, function, and protein-protein interactions. nih.gov NMT has been identified as a promising drug target for treating diseases caused by protozoan parasites like Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT). nih.govacs.org

The pyrazole sulfonamide scaffold has been a key structural motif in the development of potent NMT inhibitors. nih.govacs.org For instance, the compound DDD85646, a pyrazole sulfonamide, is a highly potent inhibitor of T. brucei NMT. nih.govacs.org Structure-activity relationship (SAR) studies have provided insights into the binding mode of these inhibitors. The pyrazole core, particularly the N-methyl group, is known to pack into a hydrophobic pocket within the enzyme's active site. acs.org The sulfonamide moiety is also crucial for activity, and modifications at this position can influence properties like CNS penetration. acs.org

Compound DerivativeTargetIC50 (µM)Notes
Pyrazole sulfonamide 1TbNMT0.002Potent inhibitor of T. brucei NMT. nih.gov
Capped sulfonamide 40hERG0.6Showed significant inhibition of the hERG channel. acs.org

This table presents data for related pyrazole sulfonamide derivatives to illustrate the general activity of this chemical class.

Carbonic Anhydrase Isoform Modulation

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. nih.govmdpi.com They are involved in numerous physiological processes, and their dysregulation is associated with various diseases, including glaucoma, epilepsy, and cancer. rsc.org The sulfonamide group is a classic zinc-binding group, making sulfonamide-containing compounds, including pyrazole sulfonamides, effective inhibitors of CAs. nih.gov

Research has focused on developing isoform-selective CA inhibitors to minimize off-target effects. mdpi.comnih.govunifi.it Studies on a variety of pyrazole-based sulfonamides have demonstrated that substitutions on the pyrazole ring and the sulfonamide nitrogen can significantly influence inhibitory activity and selectivity against different human CA isoforms (hCA I, II, IX, and XII). mdpi.comrsc.orgnih.govresearchgate.net For example, some derivatives show potent inhibition of the tumor-associated isoforms hCA IX and XII, which are important targets in cancer therapy. mdpi.comnih.gov Computational docking studies have helped to elucidate the binding modes of these inhibitors within the CA active site, revealing key interactions with amino acid residues and the catalytic zinc ion. rsc.org

Compound DerivativehCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
1f58.86.6--
1g66.8---
1k88.35.6--
Acetazolamide (Standard)25012.125.85.7

This table presents inhibition data (Ki) for selected pyrazolo[4,3-c]pyridine sulfonamides against various human carbonic anhydrase isoforms, with Acetazolamide as a reference compound. nih.gov The absence of a value is denoted by a hyphen.

Other Enzymatic Target Interactions

The versatile nature of the pyrazole sulfonamide scaffold has led to its investigation against other enzymatic targets. Studies have identified pyrazole sulfonamides as inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme involved in the regulation of inflammatory responses. nih.gov Additionally, pyrazole-based compounds have been explored as inhibitors of meprin α and β, which are metalloproteases implicated in inflammatory diseases and cancer. nih.gov Other research has pointed towards the potential of pyrazole sulfonamides to inhibit enzymes like α-glucosidase, relevant for the management of diabetes, and 15-lipoxygenase, which is involved in inflammation. frontiersin.orgresearchgate.net

Exploration of Cellular Pathway Modulations

Beyond direct enzyme inhibition, pyrazole sulfonamide scaffolds can modulate various cellular pathways, leading to broader biological effects.

Induction of Apoptosis Pathways

Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis, and its dysregulation is a hallmark of cancer. Several studies have demonstrated that pyrazole derivatives can induce apoptosis in cancer cells. nih.govwaocp.orgresearchgate.net Specifically, pyrazole-sulfonamide hybrids have been shown to induce apoptosis in colon cancer cell lines. nih.govnih.gov

The mechanisms underlying this pro-apoptotic activity can be multifaceted. Research on certain pyrazole-sulfonamide derivatives has indicated that they can induce cell cycle arrest, often at the G0/G1 or S phases. nih.govnih.gov In some cases, the induction of apoptosis is linked to the generation of reactive oxygen species (ROS) and the activation of caspases, such as caspase-3, which are key executioners of the apoptotic cascade. nih.govwaocp.orgresearchgate.net Furthermore, some pyrazole-sulfonamide compounds have been observed to induce other forms of cell death, such as necrosis and autophagy, depending on the specific compound and cell line. nih.govnih.gov

CompoundCell LineEffect
Pyridine (B92270) sulfonamide-pyrazole hybrid 3HCT-116, SW-620Induced cellular apoptosis and necrosis. nih.govnih.gov
Pyridine sulfonamide-pyrazole hybrid 11HCT-116, SW-620Induced cellular apoptosis and autophagy. nih.govnih.gov

This table summarizes the observed effects of selected pyrazole-sulfonamide hybrids on different colon cancer cell lines.

Cell Cycle Arrest Mechanisms

Currently, there is no specific research data available in the public domain that details the cell cycle arrest mechanisms induced by This compound .

However, broader research into pyrazole-sulfonamide hybrids has indicated potential for anticancer activity, which often involves cell cycle modulation. For instance, certain pyrazole-4-sulfonamide derivatives have been evaluated for their effects on the U937 human monocytic leukemia cell line. mdpi.com These studies provide a foundation for future investigations into how specific substitutions on the pyrazole ring, such as the bromo and methyl groups in this compound, might influence cell cycle progression in cancerous cells. The general approach in such research is to determine at which phase of the cell cycle (e.g., G1, S, G2, or M) the compound exerts its effects, often through techniques like flow cytometry.

Modulation of Signal Transduction Networks

There is currently no specific information regarding the modulation of signal transduction networks by This compound .

The pyrazole sulfonamide scaffold is recognized as a pharmacophore in numerous pharmaceutically active compounds, suggesting that derivatives can interact with various signaling pathways. acs.org The development of novel pyrazole-based benzenesulfonamides is an active area of research with the aim of discovering new anticancer agents. mdpi.com Understanding how these compounds modulate signal transduction networks is a key aspect of this research. Future studies on this compound would likely investigate its effects on key cancer-related signaling pathways, such as those involving protein kinases, to elucidate its mechanism of action.

Receptor Binding and Ligand-Receptor Complex Characterization

Detailed receptor binding studies and characterization of ligand-receptor complexes for This compound are not currently available in published literature.

However, molecular docking studies are a common approach to predict the binding of pyrazole sulfonamide derivatives to various protein targets. For example, novel pyrazole sulfonamide derivatives have been designed and evaluated as potential inhibitors of acetohydroxyacid synthase (AHAS). nih.gov In these studies, molecular docking was used to predict the stable insertion of the compound into the active site of the enzyme, identifying key interactions such as hydrogen bonds and cation-π interactions. nih.gov Similarly, pyrazole-based benzenesulfonamides have been docked into the active sites of human carbonic anhydrase (hCA) isoforms to understand their inhibitory activity. rsc.org These computational methods provide valuable insights into the potential binding modes of new compounds like this compound and can guide the design of future experimental binding assays.

Structure-Based Drug Design Principles Applied to Pyrazole Sulfonamides

The principles of structure-based drug design are actively being applied to the development of novel pyrazole sulfonamide derivatives for various therapeutic targets. This approach involves the design and synthesis of compounds based on the three-dimensional structure of the target protein.

The core idea is to create molecules that fit precisely into the binding site of a target protein, thereby modulating its activity. This has been demonstrated in the development of pyrazole sulfonamides as inhibitors of enzymes like carbonic anhydrase and acetohydroxyacid synthase. nih.govnih.gov For instance, by analyzing the structure of the target enzyme, researchers can introduce specific functional groups onto the pyrazole sulfonamide scaffold to enhance binding affinity and selectivity. rsc.org

The synthesis of novel sulfonamide-based pyrazole derivatives often involves a multi-step process. acs.org The general scheme for creating pyrazole-based benzenesulfonamides has been outlined in various studies. rsc.org While the specific synthesis of this compound is not detailed in the provided results, the general methodologies for creating similar compounds are well-established.

The application of structure-activity relationship (SAR) studies is also crucial. rsc.org By systematically modifying the structure of the pyrazole sulfonamide and evaluating the biological activity, researchers can identify which parts of the molecule are essential for its therapeutic effect. This iterative process of design, synthesis, and testing is fundamental to modern drug discovery and is applicable to the development of new derivatives of the pyrazole sulfonamide scaffold. acs.org

Future Directions and Advanced Research Perspectives

Design and Synthesis of Novel Pyrazole (B372694) Sulfonamide Derivatives with Enhanced Modulatory Capabilities

The development of novel pyrazole sulfonamide derivatives is a primary focus of ongoing research, aiming to enhance their potency and selectivity for various biological targets. nih.gov A common strategy is molecular hybridization, where the pyrazole sulfonamide core is combined with other pharmacologically active moieties to create new chemical entities with improved or dual activities. acs.org This approach seeks to incorporate multiple structurally active components into a single molecule, which may lead to enhanced efficacy and a reduced likelihood of drug resistance. acs.org

Researchers have successfully designed and synthesized derivatives with a range of biological activities:

Antifungal Agents: By using existing active molecules as leads, new pyrazole-5-sulfonamide derivatives have been synthesized for plant protection. acs.org Bioassays revealed that several of these compounds exhibited potent antifungal activity against destructive plant pathogenic fungi like Valsa mali and Sclerotinia sclerotiorum. acs.org

Herbicidal Agents: An optimized pyrazole sulfonamide scaffold was used to create novel inhibitors of acetohydroxyacid synthase (AHAS), a key enzyme in plants. nih.govjst.go.jp One derivative, compound 3b, showed significant herbicidal activity by inhibiting rape root length and demonstrated potent inhibition of Arabidopsis thaliana AHAS. nih.govjst.go.jp

Antitubercular Agents: Novel sulfonamide-based pyrazole-clubbed pyrazoline derivatives have been synthesized to combat multidrug-resistant tuberculosis. acs.org These hybrids incorporate pharmacophores from pyrazole, pyrazoline, quinoline, and sulfonamides into a single molecule to enhance antitubercular activity. acs.org

Anti-inflammatory Agents: A hybridization strategy combining the features of the COX-2 inhibitor celecoxib (B62257) and other inhibitors led to the design of pyrazole sulfonamide derivatives with dual COX-2/5-LOX inhibitory activity. nih.gov The benzothiophen-2-yl pyrazole carboxylic acid derivative 5b, for instance, showed potent analgesic and anti-inflammatory activities that surpassed reference standards. nih.gov

Anticancer Agents: A "dual-tail" strategy has been employed to design pyridine (B92270) sulfonamide-pyrazole hybrid scaffolds as inhibitors of carbonic anhydrase IX (CA IX), a target in colon cancer. bue.edu.egnih.govnih.gov This approach led to the synthesis of compounds that induced apoptosis, necrosis, and autophagy in colorectal cancer cells. bue.edu.egnih.govnih.gov

The synthesis of these novel derivatives often involves multi-step reaction sequences, which are meticulously planned to build molecular complexity and introduce desired functional groups. acs.orgacs.org

Table 1: Examples of Novel Pyrazole Sulfonamide Derivatives and Their Enhanced Capabilities

Derivative Type Target/Application Key Findings Reference(s)
Pyrazole-5-benzsulfamide Derivatives Antifungal (Plant Protection) Potent activity against Valsa mali and Sclerotinia sclerotiorum with EC50 values in the low mg/L range. acs.org
Flucarbazone-based Pyrazole Sulfonamides Herbicidal (AHAS Inhibition) Compound 3b showed 81% rape root length inhibition at 100 mg/L and potent Arabidopsis thaliana AHAS inhibition. nih.govjst.go.jp
Pyrazole-Pyrazoline-Quinoline Hybrids Antitubercular (MDR-TB) Compound 9g exhibited excellent activity against M. tuberculosis H37Rv with an MIC of 10.2 μg/mL. acs.orgnih.gov
Benzothiophen-2-yl Pyrazole Derivatives Anti-inflammatory (COX-2/5-LOX) Compound 5b showed potent dual inhibition with an IC50 of 0.01 μM for COX-2 and 1.78 μM for 5-LOX. nih.gov
Pyridine Sulfonamide-Pyrazole Hybrids Anticancer (CA IX Inhibition) Compounds 3 and 11 induced apoptosis and cell cycle arrest in colon cancer cell lines with IC50 values in the low micromolar range. bue.edu.egnih.gov

Advanced Computational Approaches for Rational Design and Lead Optimization

Computational chemistry is an indispensable tool for accelerating the discovery and optimization of pyrazole sulfonamide-based compounds. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and density functional theory (DFT) provide deep insights into drug-target interactions and guide the rational design of more effective molecules. nih.govmdpi.com

Molecular docking simulations are routinely used to predict how these compounds bind to the active site of target proteins. For example, docking studies have confirmed that newly synthesized anti-inflammatory derivatives possess the necessary structural features to bind to COX-2 and 5-LOX enzymes. nih.gov Similarly, the potent herbicidal activity of compound 3b was explained by its stable insertion into the binding pocket of Arabidopsis thaliana AHAS, forming a hydrogen bond and cation-π interactions. nih.gov In studies targeting carbonic anhydrase isozymes, docking revealed key binding interactions with amino acid residues like Leu1198, Thr1199, and His1094 in hCAXII, and Val121 and Thr200 in hCAIX. nih.govrsc.org

3D-QSAR models help to identify the key structural features required for biological activity. mdpi.com By creating a pharmacophore hypothesis, researchers can map out the essential hydrogen bond donors, acceptors, and hydrophobic regions. mdpi.com This information is then used to graphically represent the structure-activity relationships (SARs), guiding the modification of the pyrazole sulfonamide core to develop novel molecules with enhanced potency. mdpi.com

Furthermore, DFT studies are employed to calculate electronic parameters such as the HOMO-LUMO energy gap, chemical potential, and hardness. nih.govresearchgate.net These calculations help predict the reactivity and stability of the designed compounds, offering another layer of in-silico analysis to prioritize candidates for synthesis. nih.govresearchgate.net

Integration of Machine Learning and Artificial Intelligence in Pyrazole Sulfonamide Research

Key applications of AI/ML in this field include:

Target Identification and Validation: AI algorithms can analyze omics, phenotypic, and expression data to identify and validate new druggable targets for pyrazole sulfonamide derivatives. accscience.com

Prediction of Molecular Properties: ML models can be trained on large chemical databases to accurately predict the physicochemical and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of new pyrazole sulfonamide designs, helping to prioritize compounds with a higher probability of success. nih.govmdpi.com

De Novo Drug Design: Generative AI models can create novel pyrazole sulfonamide structures from scratch that are optimized for binding to a specific target and possess desirable drug-like properties. accscience.com

Accelerated Screening: AI can drastically speed up virtual screening campaigns, analyzing millions of potential compounds to identify the most promising hits for further investigation. researchgate.net

While the direct application of AI to "3-Bromo-1-methyl-1H-pyrazole-5-sulfonamide" is still an emerging area, the general methodologies are well-established. nih.gov Algorithms like Support Vector Machines (SVM) can classify compounds based on their properties, while deep learning approaches such as Graph Neural Networks (GNNs) can learn the complex relationships between chemical structures and biological functions to guide the optimization of new pyrazole sulfonamide leads. nih.govmdpi.com

Development of Sustainable and Scalable Synthetic Methodologies

Future research will increasingly focus on developing green and scalable methods for synthesizing pyrazole sulfonamides and related heterocycles. This shift addresses the need for environmentally friendly and economically viable chemical processes. mdpi.com

One promising approach is the use of heterogeneous catalysts in multicomponent reactions (MCRs). mdpi.com These catalysts, which can include nano-materials like nano-Fe3O4@SiO2 or amino-functionalized SBA-15, offer high efficiency, thermal stability, and, crucially, can be easily recovered and recycled. mdpi.com The use of MCRs in a one-pot process simplifies synthesis, reduces waste, and can lead to excellent product yields under mild conditions, such as room temperature. mdpi.com

Flow chemistry is another key technology for enabling scalable and sustainable synthesis. acs.org Performing reactions in continuous flow reactors, as opposed to traditional batch processes, allows for better control over reaction parameters like temperature and time. This enhanced control often leads to higher yields, improved purity, and greater safety, especially when handling hazardous reagents. acs.org Flow chemistry has been successfully applied to the synthesis of pyrazole intermediates, achieving high productivity that could be translated to large-scale manufacturing. acs.org

Table 2: Sustainable Approaches in Pyrazole Synthesis

Methodology Catalyst/Technology Advantages Reference(s)
Multicomponent Reaction Amino-functionalised SBA-15 High yields (80-95%), rapid (8 min), room temperature, recyclable catalyst. mdpi.com
Multicomponent Reaction Fe3O4@L-arginine nanocatalyst Heterogeneous, one-pot, efficient for spiro-pyrano[2,3-c]-pyrazole synthesis. mdpi.com
Flow Chemistry Superheated Conditions Enables reactions at temperatures not feasible in batch, leading to high yield and purity of amino-pyrazole intermediates. acs.org
Photocatalysis in Flow Decatungstate Photocatalyst High productivity (up to 2.15 kg/day in a microreactor), telescoped reactions without intermediate isolation. acs.org

Exploration of Pyrazole Sulfonamides as Chemical Probes for Biological Systems

Pyrazole sulfonamides are well-suited for development as chemical probes—small molecules used to study and manipulate biological systems. Their ability to selectively inhibit specific enzymes makes them valuable tools for target identification and validation. nih.gov For instance, a series of pyrazole-sulfonamide derivatives were synthesized and shown to be potent inhibitors of human carbonic anhydrase (hCA) isozymes I and II, with some compounds exhibiting inhibition in the nanomolar range. nih.gov Such selective inhibitors can be used to probe the physiological and pathological roles of these specific enzymes.

Similarly, derivatives designed as dual COX-2/5-LOX inhibitors can serve as probes to investigate the complex interplay between these two key pathways in inflammation. nih.gov By selectively modulating these targets, researchers can dissect signaling cascades and understand disease mechanisms on a molecular level. The development of pyrazole sulfonamides with high potency and specificity, combined with their straightforward synthesis, makes them attractive candidates for creating a library of chemical probes to explore a wide range of biological questions. nih.gov

Mechanistic Elucidation of Broader Biological System Interactions

Beyond simple enzyme inhibition, future research will aim to unravel the more complex mechanisms through which pyrazole sulfonamides interact with biological systems. Recent studies have already begun to move in this direction. For example, the antifungal mechanism of certain pyrazole-5-sulfonamide derivatives is thought to involve the induction of oxidative damage and the compromising of fungal cell membrane integrity. acs.org

In the context of cancer, some pyrazole-sulfonamide hybrids have been shown to induce cell death through multiple pathways, including apoptosis, necrosis, and autophagy. bue.edu.egnih.govnih.gov Furthermore, these compounds can arrest the cell cycle at different phases and reduce cancer cell migration. bue.edu.egnih.gov Understanding how a single compound can trigger such a diverse set of cellular responses is a key area for future investigation. This will involve detailed studies of gene and protein expression, signal transduction pathways, and metabolic changes following treatment with these compounds.

Comparative Analysis of Pyrazole Sulfonamide Scaffolds with Other Heterocyclic Systems

The pyrazole ring is a privileged structure in drug discovery, but it is just one of many heterocyclic systems available to medicinal chemists. nih.govresearchgate.net A crucial area of future research involves the comparative analysis of the pyrazole sulfonamide scaffold against other heterocyclic systems to understand its relative advantages and disadvantages. researchgate.net

This analysis can take several forms:

Direct Hybridization: As seen in the development of antitubercular agents, the pyrazole scaffold has been hybridized with other heterocycles like pyrazoline and quinoline. acs.org This work demonstrated that combining pharmacophores can lead to improved activity, suggesting a synergistic relationship. acs.org

Scaffold Hopping: Replacing the pyrazole core with other five- or six-membered heterocyclic rings (e.g., thiazole (B1198619), triazole, pyridine) while keeping the sulfonamide tail and other key substituents constant can provide valuable structure-activity relationship (SAR) data. nih.gov For example, attaching a thiazole moiety to a pyrazole ring has been shown to yield high cytotoxic efficacy against cancer cell lines. nih.gov

Property Comparison: Evaluating how the choice of heterocyclic core impacts key drug-like properties such as solubility, metabolic stability, and cell permeability is essential. This allows for a rational selection of the best scaffold for a given biological target and therapeutic goal.

Such comparative studies will help to define the specific chemical space where the pyrazole sulfonamide scaffold offers the most significant benefits and will guide chemists in designing future generations of therapeutic agents. researchgate.net

Q & A

Q. Q: What optimized synthetic routes exist for 3-bromo-1-methyl-1H-pyrazole-5-sulfonamide, and how can purity be ensured?

A: A two-step approach is commonly employed:

Bromination : React 1-methyl-1H-pyrazole-5-sulfonamide with N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperature (0–25°C) to introduce the bromine substituent .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Purity (>95%) can be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H NMR analysis (absence of extraneous peaks at δ 4.0–5.0 ppm for methyl and sulfonamide groups) .

Structural Characterization

Q. Q: How can X-ray crystallography resolve ambiguities in the regioisomerism of brominated pyrazole derivatives?

A: Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement is critical. For this compound, key metrics include:

  • Bond lengths : C-Br (~1.89 Å) and S-N (~1.63 Å) bonds confirm substitution positions.
  • Torsion angles : Planarity of the pyrazole ring (deviation < 0.02 Å) and sulfonamide orientation (dihedral angle ~85° with the ring) distinguish regioisomers .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., Br···H contacts) to validate packing motifs .

Advanced Reactivity Profiling

Q. Q: How does the bromine substituent influence nucleophilic aromatic substitution (NAS) reactivity in this compound?

A: The electron-withdrawing sulfonamide group meta to bromine enhances NAS at the C3 position. Experimental data show:

  • Reactivity with amines : In DMSO at 80°C, primary amines (e.g., benzylamine) yield 3-amino derivatives with >70% efficiency.
  • Kinetic studies : Pseudo-first-order rate constants (k = 1.2 × 10⁻³ s⁻¹ at 25°C) correlate with Hammett σₚ values (ρ = +2.1), indicating a strong dependence on electronic effects .

Spectroscopic Differentiation of Tautomers

Q. Q: What NMR strategies distinguish 1H-pyrazole vs. 2H-pyrazole tautomers in sulfonamide derivatives?

A: Key ¹H and ¹³C NMR features include:

  • 1H-pyrazole tautomer : A singlet for N-methyl protons (δ 3.8–3.9 ppm) and a deshielded C5 carbon (δ 145–150 ppm in ¹³C NMR).
  • 2H-pyrazole tautomer : Splitting of N-methyl signals (δ 3.6–3.7 ppm, J = 2 Hz) and upfield-shifted C5 (δ 135–140 ppm).
  • Variable-temperature NMR : Reversible broadening of peaks at 50–70°C confirms dynamic tautomerism .

Computational Modeling for Reactivity Prediction

Q. Q: How can DFT calculations predict electrophilic attack sites in this molecule?

A: Using Gaussian09 with B3LYP/6-311++G(d,p):

  • Fukui indices (f⁻) : C3 (f⁻ = 0.12) and C5 (f⁻ = 0.08) identify preferential electrophilic sites.
  • Electrostatic potential maps : Negative potential regions near sulfonamide oxygen guide reagent approach.
  • Transition-state modeling : ΔG‡ for bromine displacement by thiols aligns with experimental yields (R² = 0.91) .

Stability Under Physiological Conditions

Q. Q: What degradation pathways occur in aqueous buffers, and how can stability be improved?

A: Accelerated stability studies (40°C/75% RH, pH 7.4 PBS):

  • Major degradation products : Hydrolysis of the sulfonamide group (t₁/₂ = 48 hr) and debromination (t₁/₂ = 120 hr).
  • Stabilization strategies : Lyophilization with trehalose (5% w/v) reduces hydrolysis by 60% .

Biological Activity Screening

Q. Q: What assays are suitable for evaluating COX-2 inhibition potential?

A: Use recombinant human COX-2 enzyme assays:

  • IC₅₀ determination : Pre-incubate compound (0.1–100 μM) with arachidonic acid substrate.
  • Selectivity index : Compare COX-1/COX-2 inhibition ratios (e.g., <0.1 indicates COX-2 selectivity).
  • Molecular docking : AutoDock Vina predicts binding affinity to the COX-2 active site (ΔG < −8 kcal/mol) .

Solubility and Formulation Challenges

Q. Q: How can solubility in biocompatible solvents be enhanced for in vivo studies?

A:

  • Co-solvent systems : 10% DMSO + 30% PEG-400 in saline achieves >5 mg/mL solubility.
  • Cyclodextrin complexes : HP-β-CD (20% w/v) increases aqueous solubility 20-fold via host-guest encapsulation (Kd = 1.4 × 10³ M⁻¹) .

Analytical Method Development

Q. Q: What LC-MS parameters optimize detection limits for trace impurities?

A:

  • Column : Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 μm).
  • Mobile phase : 0.1% formic acid in water/acetonitrile (95:5 to 5:95 over 6 min).
  • MS settings : ESI+ mode, capillary voltage 3.5 kV, source temp 150°C.
  • LOD/LOQ : 0.1 ng/mL and 0.3 ng/mL, respectively, for debrominated byproducts .

Mechanistic Studies in Catalysis

Q. Q: How does this compound act as a ligand in transition-metal catalysis?

A: In Pd-catalyzed cross-couplings:

  • Coordination mode : XPS confirms Pd binds to sulfonamide oxygen (binding energy shift Δ = 1.2 eV).
  • Turnover frequency (TOF) : 450 hr⁻¹ for Suzuki-Miyaura reactions, outperforming non-sulfonamide analogs by 3× .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.